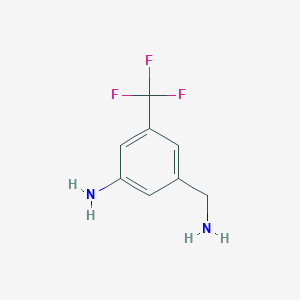

3-(Aminomethyl)-5-(trifluoromethyl)aniline

Description

Significance of Aniline (B41778) Scaffolds in Contemporary Organic Synthesis

The aniline scaffold, a benzene (B151609) ring bearing an amino group, is a cornerstone in organic synthesis. The amino group can act as a nucleophile, a directing group in electrophilic aromatic substitution, or be transformed into a variety of other functional groups, such as diazonium salts, amides, and sulfonamides. This versatility makes aniline and its derivatives indispensable tools for constructing complex molecular architectures. acs.orgnih.gov In medicinal chemistry, the aniline motif is a common feature in many drug candidates, though its propensity for metabolic oxidation can sometimes lead to the formation of reactive metabolites, a challenge that drives the search for novel, more stable isosteres. acs.org

Role of Trifluoromethyl and Aminomethyl Moieties in Modulating Chemical Reactivity and Synthetic Utility

The unique properties of 3-(Aminomethyl)-5-(trifluoromethyl)aniline stem from the interplay of its three key components: the aniline core, the trifluoromethyl group, and the aminomethyl group.

The aminomethyl group (-CH₂NH₂) introduces a primary aliphatic amine, which provides a secondary point of reactivity distinct from the aromatic amine. This functional group can participate in a wide range of reactions, such as amide bond formation, alkylation, and the synthesis of various heterocyclic systems. Its presence increases the polarity and hydrogen bonding capability of the molecule. In synthetic strategies, the two amine groups—aromatic and aliphatic—possess different reactivities, allowing for selective functionalization under controlled conditions. Often, one of the amino groups must be protected to allow for selective reaction at the other site.

Overview of Research Trajectories for Novel Organic Building Blocks

The field of organic chemistry is continually driven by the quest for new building blocks that offer novel reactivity and enable the efficient synthesis of complex target molecules. Research is focused on developing multifunctional molecules that allow for diverse and selective chemical modifications. The strategic placement of different functional groups, as seen in this compound, provides chemists with a versatile platform for creating libraries of compounds for drug discovery and materials science. The development of such building blocks is crucial for expanding the accessible chemical space and for the innovation of new synthetic methodologies. acs.org

While specific, detailed research on the synthesis and direct applications of this compound is not extensively documented in publicly accessible literature, its structure suggests significant potential as a versatile intermediate. The distinct electronic properties conferred by the trifluoromethyl group, combined with the dual amine functionalities, make it a theoretically valuable precursor for a range of more complex chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3H,4,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQNQVAKBKTESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233324-80-5 | |

| Record name | 3-(aminomethyl)-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Aminomethyl 5 Trifluoromethyl Aniline

Retrosynthetic Analysis of 3-(Aminomethyl)-5-(trifluoromethyl)aniline

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursor structures. For this compound, the analysis focuses on the disconnection of the carbon-nitrogen bonds and the introduction of the key functional groups.

A logical retrosynthetic approach would address the two amino groups separately. The primary aniline (B41778) group is commonly derived from the reduction of a nitro group, a reliable and high-yielding transformation. This leads to the precursor 3-(aminomethyl)-5-(trifluoromethyl)nitrobenzene .

Further disconnection targets the aminomethyl group (-CH₂NH₂). This group can be synthesized through the reduction of a nitrile (cyano) group (-CN). This disconnection is advantageous as the nitrile group is robust and compatible with many reaction conditions, including those for nitration. This step points to 3-cyano-5-(trifluoromethyl)nitrobenzene as a key intermediate.

Classical Synthetic Routes to Substituted Anilines

Classical methods for aniline synthesis remain highly relevant for constructing molecules like this compound. These routes typically involve the installation of a nitrogen-containing functional group onto the aromatic ring, which is later converted to the amine.

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This method allows for the synthesis of aryl amines from aryl halides or triflates, offering a modern alternative to classical methods. rsc.org

To synthesize this compound using this approach, a suitable precursor would be an aryl halide bearing the other necessary functional groups, such as 1-bromo-3-(cyanomethyl)-5-(trifluoromethyl)benzene . This intermediate could be coupled with an ammonia (B1221849) source.

Directly using ammonia as a coupling partner can be challenging due to its tight binding to palladium catalysts. wikipedia.org To circumvent this, "ammonia equivalents" or surrogates are often employed. These are reagents that deliver the -NH₂ group, followed by a deprotection step. acsgcipr.org

Common ammonia surrogates include:

Benzophenone imine: This reagent couples with the aryl halide, and the resulting N-arylimine is subsequently hydrolyzed under acidic conditions to yield the primary aniline. wikipedia.org

Silylamides: Reagents like lithium bis(trimethylsilyl)amide (LiHMDS) can also serve as ammonia equivalents, with the silyl (B83357) groups being removed after the coupling reaction. acsgcipr.org

Table 2: Representative Buchwald-Hartwig Catalyst Systems for Primary Aniline Synthesis

| Palladium Source | Ligand | Base | Ammonia Source |

|---|---|---|---|

| Pd₂(dba)₃ | XPhos | NaOtBu | Benzophenone imine |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | LiN(SiMe₃)₂ |

| [Pd(allyl)Cl]₂ | tBuXPhos | K₃PO₄ | Aqueous NH₃ |

Advanced Synthetic Protocols for Introducing the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a crucial feature of the target molecule, imparting unique electronic properties. Its introduction often requires specialized reagents and techniques that have been developed over the past few decades.

Electrophilic Trifluoromethylation Techniques

Electrophilic trifluoromethylation involves the use of reagents that deliver a formal "CF₃⁺" species to a nucleophilic substrate, such as an electron-rich aromatic ring. researchgate.net These reagents are typically hypervalent iodine compounds or electrophilic sulfonium (B1226848) salts.

Prominent electrophilic trifluoromethylating reagents include:

Togni Reagents: These are hypervalent iodine compounds, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, that are relatively stable and widely used for the trifluoromethylation of various nucleophiles, including anilines and phenols. nih.gov

Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. They are highly reactive and effective for the trifluoromethylation of a broad range of substrates. beilstein-journals.org

Shreeve and Yagupolskii Reagents: These are other classes of sulfonium-based electrophilic CF₃ sources. beilstein-journals.org

In the context of synthesizing a precursor for the target molecule, one could envision the direct C-H trifluoromethylation of a 3,5-disubstituted aniline derivative. However, the regioselectivity of such a reaction would be a critical challenge. The amino group is a strong ortho-, para-director, meaning the trifluoromethyl group would likely be installed adjacent to or opposite the amine, not meta to it. Therefore, this strategy would likely require a more complex approach involving blocking groups or a different synthetic order. acs.orgnih.gov

Table 3: Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example Compound | Typical Substrates |

|---|---|---|

| Hypervalent Iodine | Togni Reagent II | Anilines, Phenols, β-ketoesters, Alkenes |

| Sulfonium Salts | Umemoto Reagent | Silyl enol ethers, Aromatic compounds |

Nucleophilic Trifluoromethylation Methodologies

Nucleophilic trifluoromethylation utilizes a "CF₃⁻" synthon to displace a leaving group, typically a halide (I, Br), on an aromatic ring. This transformation is often mediated by a transition metal, most commonly copper.

A key reagent for this purpose is (trifluoromethyl)trimethylsilane (TMSCF₃) , also known as the Ruppert-Prakash reagent. mdpi.com In the presence of a fluoride (B91410) source (e.g., CsF, TBAF), TMSCF₃ generates a nucleophilic trifluoromethyl species that can participate in cross-coupling reactions with aryl halides.

For the synthesis of a precursor to this compound, a suitable substrate would be an aryl halide such as 1-bromo-3-cyano-5-nitrobenzene . The reaction of this compound with TMSCF₃ and a copper(I) catalyst would install the trifluoromethyl group at the position of the bromine atom. This method is generally effective for aryl halides that are activated by electron-withdrawing groups, such as the nitro and cyano groups present in the proposed intermediate. Other sources of the CF₃ nucleophile include fluoroform (HCF₃) activated by a strong base. nih.gov

Table 4: Examples of Nucleophilic Trifluoromethylation Systems

| CF₃ Source | Activator/Catalyst | Substrate Type |

|---|---|---|

| TMSCF₃ (Ruppert-Prakash) | CsF or TBAF / Cu(I) salt | Aryl Halides, Aldehydes, Ketones |

| HCF₃ (Fluoroform) | Strong base (e.g., KOtBu) / Cu | Aryl Halides |

| CF₃SO₂Na (Langlois Reagent) | tBuOOH (oxidant) | Arenes (radical mechanism) |

Radical Trifluoromethylation Strategies

The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring can be effectively achieved through radical trifluoromethylation reactions. These methods are advantageous as they often proceed under mild conditions and can utilize C-H bonds directly, bypassing the need for pre-functionalized substrates. acs.org

Visible-light-promoted photoredox catalysis has emerged as a powerful tool for the radical trifluoromethylation of free anilines. acs.orgnih.gov This technique typically employs a photocatalyst that, upon irradiation with visible light, initiates the formation of a trifluoromethyl radical (•CF3) from a suitable precursor. Common trifluoromethyl sources include Togni's reagent (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) and sodium trifluoromethanesulfinate (CF3SO2Na). acs.orgacs.org The generated •CF3 radical then attacks the electron-rich aniline ring.

The regioselectivity of this reaction is a critical factor. The strongly activating amino group (-NH2) typically directs electrophilic and radical attack to the ortho and para positions. However, reaction conditions can be tuned to influence the product distribution. While direct C-H trifluoromethylation of aniline itself would not efficiently produce the desired 3,5-disubstituted pattern, these radical strategies are crucial for synthesizing trifluoromethylated aniline intermediates from other precursors. For instance, applying these methods to a meta-substituted aniline could provide a pathway to the target substitution pattern. princeton.edu

| Method | CF3 Source | Catalyst / Conditions | Key Features |

| Visible-Light Photoredox Catalysis | Togni's Reagent | Ru(bpy)3Cl2 or similar photocatalyst, visible light | Mild room temperature conditions, good functional group tolerance. acs.orgnih.gov |

| Visible-Light Induced Reaction | CF3SO2Na | TBHP (tert-butyl hydroperoxide) as oxidant, visible light | Utilizes an inexpensive and stable CF3 source. acs.org |

| Electrochemical Oxidation | CF3SO2Na | Metal-catalyst-free, external-oxidant-free electrolysis | Provides an environmentally friendly alternative with specific regioselectivity (often ortho). researchgate.net |

Formation of the Aminomethyl Moiety

The aminomethyl (-CH2NH2) group is a key functional moiety of the target compound. Its synthesis can be accomplished through several reliable methods, most notably the reduction of nitriles or amides, or via electrophilic aminomethylation reactions.

One of the most direct routes to an aminomethyl group is the reduction of a corresponding nitrile (-C≡N) or primary amide (-CONH2). A synthetic precursor such as 3-cyano-5-(trifluoromethyl)aniline or 3-carbamoyl-5-(trifluoromethyl)aniline could be reduced to form the final product.

A variety of reducing agents are effective for this transformation. Lithium aluminum hydride (LiAlH4) is a powerful, non-selective reducing agent that readily converts both nitriles and amides to primary amines. libretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Borane complexes, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF, are also highly effective and can offer greater chemoselectivity compared to LiAlH4. acs.org

Catalytic hydrogenation is another widely used method, employing hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. libretexts.org This method is often considered "greener" but may require elevated pressures and temperatures. The choice of reducing agent is critical, especially when other reducible functional groups are present in the molecule. It has been noted that substrates containing trifluoromethyl groups can sometimes present challenges in certain reduction protocols, requiring further optimization. calvin.edu

| Reducing Agent | Precursor | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH4) | Nitrile, Amide | Anhydrous ether or THF, followed by aqueous workup | Highly reactive and non-selective; reduces many other functional groups. libretexts.org |

| Borane (BH3•THF or BH3•SMe2) | Nitrile, Amide | Anhydrous THF | Generally more chemoselective than LiAlH4. acs.org |

| Catalytic Hydrogenation | Nitrile | H2 gas, Metal Catalyst (e.g., Raney Ni, Pd/C) | Can require high pressure/temperature; sensitive to catalyst poisoning. libretexts.org |

| Samarium(II) Iodide (SmI2) | Nitrile | Lewis base activation (e.g., H2O, HMPA) | Mild, single-electron transfer conditions with excellent functional group tolerance. organic-chemistry.org |

The Mannich reaction is a classic method for the aminomethylation of a carbon atom adjacent to a carbonyl group. libretexts.org In the context of aromatic compounds, an analogous electrophilic substitution can occur on an activated ring, such as aniline. The reaction involves an aldehyde (typically formaldehyde), a primary or secondary amine, and the active hydrogen-containing substrate. nih.gov

The mechanism proceeds through the formation of an electrophilic iminium ion (e.g., [CH2=NR2]+) from the aldehyde and amine. libretexts.org The electron-rich aniline ring then acts as the nucleophile, attacking the iminium ion to form the aminomethylated product. However, the regioselectivity is dictated by the strong ortho, para-directing nature of the parent amino group on the aniline ring. chemistrysteps.com Therefore, a direct Mannich reaction on 3-(trifluoromethyl)aniline (B124266) would be unlikely to yield the desired 5-(aminomethyl) product in significant quantities. This strategy is more viable if the directing groups on the ring are positioned to favor substitution at the desired carbon.

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound, a significant building block in medicinal chemistry and materials science, is increasingly being scrutinized through the lens of green chemistry. Traditional synthetic routes often rely on harsh reagents and generate substantial waste. Consequently, the development of more environmentally benign methodologies is a key focus of contemporary research. A primary pathway to this compound involves the reduction of 3-amino-5-(trifluoromethyl)benzonitrile (B226589). Green chemistry principles are being applied to this transformation by exploring solvent-free reaction conditions and developing sustainable, recyclable catalysts.

Solvent-Free Reactions

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution, improves safety, and can lead to more efficient processes. In the context of the synthesis of this compound from its nitrile precursor, solvent-free approaches, although not yet widely reported for this specific molecule, are a promising area of investigation.

One potential solvent-free method is mechanochemistry, where mechanical force, such as grinding or milling, is used to drive chemical reactions. This technique has been successfully applied to a variety of organic transformations, often leading to higher yields, shorter reaction times, and the elimination of bulk solvents. The application of mechanochemistry to the reduction of 3-amino-5-(trifluoromethyl)benzonitrile could involve ball-milling the nitrile with a solid reducing agent and a catalyst.

Another approach is the use of solid-supported reagents and catalysts in solvent-free conditions. For instance, a hydride-based reducing agent could be supported on a solid matrix like silica (B1680970) or alumina, which would then be mixed directly with the nitrile and a solid catalyst. This methodology simplifies purification, as the supported reagents and byproducts can be easily filtered off, and it avoids the use of hazardous solvents.

While specific research on solvent-free synthesis of this compound is still emerging, the broader field of solvent-free nitrile reductions provides a strong foundation for future work. The following table summarizes potential solvent-free conditions applicable to the reduction of aromatic nitriles.

| Reaction Type | Reducing Agent/Conditions | Potential Advantages | Applicability to 3-amino-5-(trifluoromethyl)benzonitrile |

|---|---|---|---|

| Mechanochemical Reduction | Solid hydride (e.g., NaBH4) + Catalyst (e.g., Raney Ni) | - Elimination of solvent

| High potential, pending experimental validation for this specific substrate. |

| Solid-Supported Reagents | Supported hydride on Al2O3 or SiO2 | - Simplified workup

| Feasible, would require development of an appropriate supported reagent system. |

| Microwave-Assisted Synthesis | Solid reducing agent in the presence of a catalyst under microwave irradiation | - Rapid heating

| Promising, as microwave-assisted organic synthesis is a well-established green technique. |

Catalyst Development for Sustainable Synthesis

The development of sustainable catalysts is a critical aspect of greening the synthesis of this compound. The focus is on creating catalysts that are highly efficient, selective, recyclable, and based on earth-abundant, non-toxic metals. The catalytic hydrogenation of 3-amino-5-(trifluoromethyl)benzonitrile is the most common reduction method, and significant progress has been made in developing sustainable catalysts for this type of transformation. bme.huresearchgate.net

Heterogeneous Catalysts:

Heterogeneous catalysts are solids that are insoluble in the reaction medium, which greatly simplifies their separation from the product and allows for their reuse. researchgate.net This recyclability is a key tenet of green chemistry. For the hydrogenation of aromatic nitriles, several types of heterogeneous catalysts have been investigated.

Earth-Abundant Metal Catalysts: There is a strong push to replace precious metal catalysts (like palladium and platinum) with catalysts based on more abundant and less toxic metals such as nickel, cobalt, and iron. exlibrisgroup.comrsc.org Raney Nickel, for example, is a well-established catalyst for nitrile reduction and can be used under relatively mild conditions. semanticscholar.orgumich.edu Recent research has focused on developing supported nickel and cobalt nanoparticles that exhibit high activity and selectivity for the formation of primary amines. nih.govrsc.orgrsc.org For instance, silica-supported nickel nanoparticles have demonstrated excellent performance in the hydrogenation of a wide range of nitriles. rsc.org

Novel Support Materials: The choice of support material can significantly influence the activity and stability of a catalyst. Carbon-based materials, metal oxides (e.g., Al2O3, TiO2), and zeolites are commonly used. Research is ongoing to develop novel support materials that enhance catalyst performance and stability, allowing for more efficient recycling.

Catalyst Deactivation and Regeneration: A key challenge with heterogeneous catalysts is deactivation over time. Green chemistry approaches include the development of more robust catalysts that resist deactivation and the design of efficient regeneration processes to extend the catalyst's lifetime.

Homogeneous Catalysts with Recyclability:

While heterogeneous catalysts are generally preferred for their ease of separation, homogeneous catalysts can offer higher activity and selectivity. To address the challenge of catalyst separation, researchers are developing strategies to immobilize homogeneous catalysts on solid supports or use biphasic systems where the catalyst resides in a separate phase that can be easily separated and reused.

The following interactive data table provides a comparison of various sustainable catalytic systems that could be applied to the synthesis of this compound via nitrile reduction.

| Catalyst | Support/Ligand | Metal Type | Typical Reaction Conditions | Selectivity to Primary Amine (%) | Recyclability |

|---|---|---|---|---|---|

| Raney Ni | - | Nickel (Earth-Abundant) | H2 (gas), Ethanol, RT - 50°C | >90 | Possible, but can deactivate |

| Ni/SiO2 | Silica | Nickel (Earth-Abundant) | H2 (gas), Methanol/NH3, 80°C | High | Yes |

| Co Nanoparticles (hcp phase) | - | Cobalt (Earth-Abundant) | H2 (gas), Toluene, 70°C | High | Yes |

| Pd/C | Carbon | Palladium (Precious Metal) | H2 (gas), various solvents, often with additives | Variable, can be high with additives | Yes |

| Iron Pincer Complex | Pincer Ligand | Iron (Earth-Abundant) | H2 (gas), THF, 100°C | >99 | Homogeneous, separation can be challenging |

Reactivity and Reaction Mechanisms of 3 Aminomethyl 5 Trifluoromethyl Aniline

Nucleophilic Reactivity of the Primary Amine Groups

The molecule possesses two primary amine groups with distinct reactivities. The aminomethyl group (-CH₂NH₂) is an aliphatic amine, while the aniline (B41778) group (-NH₂) is an aromatic amine. Generally, aliphatic amines are stronger bases and more potent nucleophiles than aromatic amines. This difference arises because the lone pair of electrons on the nitrogen atom of the aniline group is delocalized into the π-system of the benzene (B151609) ring, making it less available for donation. Consequently, the aminomethyl group is the more reactive site for most nucleophilic reactions.

Acylation involves the reaction of the amine groups with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. Due to its greater nucleophilicity, the aliphatic aminomethyl group is expected to undergo acylation preferentially over the aromatic aniline group. This selective reactivity allows for the controlled functionalization of the molecule.

For instance, reaction with one equivalent of acetyl chloride would predominantly yield N-((3-amino-5-(trifluoromethyl)phenyl)methyl)acetamide. The formation of the di-acylated product or the acylation of the aniline amine would require more forcing conditions or a larger excess of the acylating agent.

Table 1: Predicted Products of Selective Acylation Reactant A: 3-(Aminomethyl)-5-(trifluoromethyl)aniline

| Acylating Agent (1 equiv.) | Major Product |

|---|---|

| Acetyl Chloride | N-((3-amino-5-(trifluoromethyl)phenyl)methyl)acetamide |

| Benzoyl Chloride | N-((3-amino-5-(trifluoromethyl)phenyl)methyl)benzamide |

Similar to acylation, alkylation with alkyl halides will occur more readily at the more nucleophilic aminomethyl nitrogen. The reaction proceeds via an Sₙ2 mechanism. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation, where the initially formed secondary amine reacts further to form a tertiary amine and subsequently a quaternary ammonium salt. Controlling the stoichiometry and reaction conditions is crucial to favor mono-alkylation.

Table 2: Representative Alkylation Reactions Reactant A: this compound

| Alkylating Agent | Expected Product(s) |

|---|---|

| Methyl Iodide | Mono-, di-, and tri-methylated products at the aminomethyl nitrogen |

Primary amines react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org Both primary amine groups in this compound can, in principle, form imines. However, the higher nucleophilicity of the aliphatic amine suggests it will react more rapidly. libretexts.org

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Under slightly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. libretexts.org

Table 3: Imine Formation with Carbonyl Compounds Reactant A: this compound

| Carbonyl Compound | Major Imine Product (at the aminomethyl position) |

|---|---|

| Benzaldehyde | (E)-N-((3-amino-5-(trifluoromethyl)phenyl)methyl)-1-phenylmethanimine |

| Acetone | N-((3-amino-5-(trifluoromethyl)phenyl)methyl)propan-2-imine |

Electrophilic Aromatic Substitution Patterns of the Aniline Core

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on this compound is determined by the cumulative directing effects of the three substituents.

The directing influence of each substituent on an incoming electrophile is summarized as follows:

Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director. chemistrysteps.combyjus.com It strongly donates electron density to the ring through resonance (+M effect), increasing the nucleophilicity of the positions ortho (C2, C6) and para (C4) to it.

Aminomethyl Group (-CH₂NH₂): This group is considered weakly activating due to the electron-donating inductive effect (+I effect) of the alkyl-like -CH₂- linker. It also acts as an ortho, para-director. Relative to its position at C3, it directs towards C2, C4, and C6.

Trifluoromethyl Group (-CF₃): This is a potent deactivating group due to the strong electron-withdrawing inductive effect (-I) of the three fluorine atoms. study.comnih.gov It strongly removes electron density from the ring, making it less reactive towards electrophiles. It functions as a meta-director. study.comwikipedia.orgchegg.com Relative to its position at C5, it directs towards C1 and C3 (which are already substituted) and would deactivate the ortho/para positions (C2, C4, C6).

Table 4: Summary of Substituent Directing Effects

| Substituent | Position | Type | Directing Effect | Target Positions |

|---|---|---|---|---|

| -NH₂ | C1 | Strongly Activating | ortho, para | C2, C4, C6 |

| -CH₂NH₂ | C3 | Weakly Activating | ortho, para | C2, C4, C6 |

Halogenation: Due to the powerful activating nature of the aniline amino group, direct halogenation (e.g., with bromine water) is expected to be a rapid reaction leading to poly-substitution. chemistrysteps.combyjus.com It is highly probable that all available activated positions (C2, C4, and C6) would be substituted, yielding 2,4,6-trihalogenated products. To achieve selective mono-halogenation, the reactivity of the amino group must be moderated. This is typically accomplished by protecting the -NH₂ group, for example, through acetylation to form an amide. The resulting acetamido group is less activating, allowing for controlled, stepwise halogenation, often favoring the para-substituted product.

Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic. byjus.com The strongly acidic conditions protonate the basic amino group to form the anilinium ion (-NH₃⁺). This ion is a strong deactivating group and a meta-director. Consequently, direct nitration of this compound would likely result in a complex mixture of products, including a significant amount of the meta-nitro isomer relative to the amino group, alongside oxidation and degradation products. researchgate.net

To control the reaction and direct the substitution to the positions activated by the amine, the -NH₂ group should be protected prior to nitration. Converting the amine to an acetamide shields it from protonation and, while still an ortho, para-director, is less activating than the free amine, allowing for a cleaner reaction. After the nitration step, the protecting acetyl group can be removed by hydrolysis to restore the amino group.

Table 5: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Conditions | Major Product(s) |

|---|---|---|

| Bromination | Br₂/H₂O | 2,4,6-Tribromo-3-(aminomethyl)-5-(trifluoromethyl)aniline |

| Bromination | 1. Acetic anhydride 2. Br₂/CH₃COOH 3. H₃O⁺ | 4-Bromo-3-(aminomethyl)-5-(trifluoromethyl)aniline (major) and 2-bromo isomer (minor) |

| Nitration | HNO₃/H₂SO₄ | Complex mixture of isomers and degradation products |

Metal-Catalyzed Cross-Coupling Reactions Involving the Aniline Moiety

The aniline functional group in this compound presents a key site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki, Stille, and Negishi Coupling Reactions

While specific examples involving this compound are not readily found in the current body of literature, the general principles of these palladium-catalyzed cross-coupling reactions can be extrapolated. For the aniline moiety to participate directly in Suzuki, Stille, or Negishi couplings, it would first need to be converted into a suitable coupling partner, such as an aryl halide or triflate.

The Suzuki-Miyaura coupling, a versatile method for forming C-C bonds, involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. Should this compound be transformed into an aryl halide derivative, it could theoretically be coupled with a variety of boronic acids or esters.

Similarly, the Stille coupling utilizes an organotin reagent, and the Negishi coupling employs an organozinc reagent. The choice of reaction often depends on the functional group tolerance and the desired reactivity. The electron-withdrawing nature of the trifluoromethyl group on the aniline ring could influence the oxidative addition step in the catalytic cycle, potentially requiring specific ligand and catalyst systems to achieve efficient coupling.

Table 1: Hypothetical Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative of this compound

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Potential Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl |

| Stille | Organostannane | Pd(PPh₃)₄, Cu(I) co-catalyst | Biaryl, Vinylarene |

| Negishi | Organozinc halide | Pd(OAc)₂, Ligand (e.g., SPhos) | Alkylated/Arylated Arene |

This table is illustrative and based on general principles of cross-coupling reactions, not on documented reactions of this compound.

C-N Bond Formation Reactions

C-N bond formation reactions, such as the Buchwald-Hartwig amination, are powerful tools for synthesizing arylamines. In this context, the primary aniline group of this compound could readily participate as the amine coupling partner. This reaction typically involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.

The presence of both a primary aniline and a primary aminomethyl group introduces a challenge of selectivity. The aniline nitrogen is generally less nucleophilic than the benzylic amine nitrogen due to the delocalization of its lone pair into the aromatic ring. However, under catalytic conditions, the aniline nitrogen can be selectively arylated. The reaction conditions, particularly the choice of ligand and base, would be critical in controlling the outcome and preventing side reactions such as diarylation.

Cyclization Reactions Utilizing the Diamine Functionality

The 1,3-diamine substitution pattern of this compound makes it a potentially valuable precursor for the synthesis of various heterocyclic compounds. The two amine groups can react with suitable bifunctional electrophiles to form new rings.

Heterocyclic Ring Formation (e.g., Quinolines, Benzodiazepines)

The synthesis of quinolines and benzodiazepines often involves the condensation of diamines with dicarbonyl compounds or their equivalents. For instance, the reaction of an ortho-phenylenediamine with a 1,3-dicarbonyl compound is a common route to benzodiazepines. Although this compound is a meta-substituted diamine, analogous cyclization strategies could potentially lead to the formation of novel heterocyclic systems.

For example, a reaction with a β-ketoester under appropriate conditions could, in principle, lead to the formation of a dihydropyrimidinone-fused ring system, though this is speculative without experimental validation. The synthesis of quinolines typically requires an aniline and a 1,3-dicarbonyl compound, suggesting that the aniline moiety of the target compound could be utilized in such cyclizations.

Polymerization Initiators and Monomers

The diamine functionality of this compound makes it a candidate as a monomer in polymerization reactions. For example, it could undergo polycondensation with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The trifluoromethyl group would impart unique properties to the resulting polymers, such as increased thermal stability, chemical resistance, and altered solubility. The distinct reactivity of the aniline and aminomethyl groups could also be exploited to create more complex polymer architectures.

Radical Reactions and Mechanistic Investigations

There is a lack of specific research on the radical reactions of this compound. Generally, anilines can undergo radical reactions, often initiated by photolysis or chemical initiators. The trifluoromethyl group, being a strong electron-withdrawing group, could influence the stability and reactivity of any radical intermediates formed on the aromatic ring. Mechanistic investigations would be necessary to understand the pathways of such reactions and the influence of the substituents on the regioselectivity and product distribution.

Derivatization Strategies for Enhancing Reactivity or Selectivity

The strategic derivatization of this compound is a key approach to modulate its reactivity and achieve selectivity in subsequent chemical transformations. The presence of two distinct primary amine functionalities—an aliphatic amine on the aminomethyl group and an aromatic amine on the aniline ring—presents both a challenge and an opportunity for selective modification. The electron-withdrawing trifluoromethyl group also significantly influences the reactivity of the aromatic ring and the basicity of the aniline nitrogen. Derivatization strategies often focus on temporarily protecting one of the amine groups to allow for selective reaction at the other, or on modifying a functional group to enhance its directing ability or reactivity in a specific reaction.

A primary strategy for enhancing selectivity is the differential protection of the two amine groups. The aliphatic amine is more basic and generally more nucleophilic than the aromatic amine. This difference in basicity can be exploited for selective protection. For instance, reaction with a bulky acylating agent or an aldehyde under specific conditions can favor the formation of an amide or imine at the more accessible and nucleophilic aminomethyl group, leaving the aniline amine available for further reaction.

Conversely, to react selectively at the aniline position, the aminomethyl group can be protected. Common protecting groups for primary amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can be introduced. Once the aminomethyl group is protected, the aniline can undergo a variety of transformations, such as diazotization followed by substitution, or acylation.

Another derivatization strategy involves modifying the aniline nitrogen to enhance its reactivity in specific coupling reactions. For example, conversion of the aniline to a more reactive species, such as a diazonium salt, allows for a range of Sandmeyer-type reactions to introduce various substituents onto the aromatic ring.

Furthermore, the reactivity of the aromatic ring itself can be enhanced or directed through derivatization. While the trifluoromethyl group is a meta-director, the aniline is an ortho-, para-director. Derivatization of the aniline group can alter its directing effect. For instance, acylation of the aniline reduces its activating effect and can provide steric hindrance to direct incoming electrophiles.

In the context of modern synthetic methods, derivatization can also be employed to introduce directing groups for C-H activation/functionalization reactions. While not explicitly reported for this compound, this is a plausible strategy for regioselective modification of the aromatic ring.

The following table summarizes some potential derivatization strategies and their impact on reactivity and selectivity:

| Functional Group Targeted | Derivatization Reagent/Method | Resulting Derivative | Impact on Reactivity/Selectivity | Potential Subsequent Reactions |

| Aminomethyl Group (selective protection) | Di-tert-butyl dicarbonate (Boc)₂O | N-Boc protected aminomethyl | Masks the more nucleophilic amine, allowing for selective reaction at the aniline. | Acylation, alkylation, or diazotization of the aniline. |

| Aniline Group (selective protection) | Acetic anhydride (under controlled conditions) | N-acetylated aniline | Reduces the nucleophilicity and activating effect of the aniline, directing reactions to the aminomethyl group. | Alkylation or acylation of the aminomethyl group. |

| Aniline Group (activation) | Sodium nitrite, acid | Diazonium salt | Highly reactive intermediate for substitution reactions on the aromatic ring. | Sandmeyer reactions (e.g., introduction of -Cl, -Br, -CN, -OH). |

| Both Amine Groups (non-selective) | Phosgene or equivalent | Isocyanate(s) | Formation of highly reactive isocyanates for addition reactions. | Reaction with nucleophiles (alcohols, amines) to form carbamates, ureas. |

It is important to note that the choice of derivatization strategy is highly dependent on the desired final product and the specific reaction conditions. Careful optimization of these conditions is crucial to achieve the desired enhancement in reactivity and selectivity.

Synthetic Applications As an Organic Building Block

Utilization in the Construction of Complex Organic Molecules

The distinct functionalities of 3-(aminomethyl)-5-(trifluoromethyl)aniline make it a valuable precursor for the synthesis of diverse and complex organic structures. The presence of both a primary aliphatic amine and an aromatic amine allows for selective reactions at either position, enabling the creation of intricate molecular architectures.

Scaffolds for Medicinal Chemistry Research

In the realm of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is relentless. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

A notable application of a derivative of this compound is in the synthesis of the tyrosine kinase inhibitor, Nilotinib. The intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which is closely related to the subject compound, is a crucial component in the construction of this anti-cancer drug. This highlights the potential of the 3-amino-5-(trifluoromethyl)aniline core as a privileged scaffold in the design of kinase inhibitors and other biologically active molecules.

| Application | Derivative Compound | Therapeutic Agent |

| Tyrosine Kinase Inhibition | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | Nilotinib |

Agrochemical Synthesis

The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance the efficacy and stability of the active ingredients. While direct applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in patented insecticidal and herbicidal compounds. For instance, trifluoromethyl-substituted anilines are key components in the synthesis of various pesticides. The unique combination of functional groups in this compound makes it a promising candidate for the development of new generations of crop protection agents.

Precursor for Advanced Materials

The reactivity of the amino groups in this compound, coupled with the properties imparted by the trifluoromethyl group, makes it a valuable monomer for the synthesis of advanced materials with unique characteristics.

Polymeric Materials with Fluorine Content

Fluorine-containing polymers are renowned for their exceptional thermal stability, chemical resistance, and low surface energy. Aromatic polyamides, a class of high-performance polymers, can be synthesized from aromatic diamines and diacids. Research on structurally similar aromatic diamines containing trifluoromethyl groups has demonstrated their ability to produce soluble and highly transparent polyamides with excellent thermal stability.

For example, polyamides derived from 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline exhibit high glass transition temperatures and thermal stability, along with good optical transparency and solubility in organic solvents. nih.govmdpi.com These properties suggest that this compound could be a valuable comonomer in the synthesis of novel polyamides and other fluorine-containing polymers with tailored properties for applications in electronics, aerospace, and coatings.

Properties of Polyamides from a Structurally Similar Diamine

| Property | Value |

|---|---|

| Optical Transparency | High |

| Thermal Stability | Excellent |

| Solubility | Good in organic solvents |

Ligands for Catalysis

The two nitrogen atoms in this compound can act as coordination sites for metal ions, making it a potential bidentate ligand for transition metal catalysis. A derivative, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is utilized in the synthesis of iridium(III) complexes that function as phosphorescent emitters in organic light-emitting diodes (OLEDs). This demonstrates the potential of this structural framework to form stable and functional metal complexes. While specific catalytic applications of ligands derived directly from this compound are yet to be widely reported, its coordination chemistry presents a promising area for future research in the development of novel catalysts.

Role in Supramolecular Chemistry and Self-Assembly Processes

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is the essence of supramolecular chemistry and self-assembly. The this compound molecule possesses functionalities conducive to forming such assemblies. The amino groups can participate in hydrogen bonding, a key directional force in self-assembly. The aromatic ring can engage in π-π stacking interactions, and the trifluoromethyl group can introduce specific fluorine-fluorine and C-H···F interactions.

While specific studies on the self-assembly of this compound are not yet prevalent, research on analogous fluorinated aromatic compounds has shown their propensity to form ordered structures in the solid state through a combination of these intermolecular forces. This suggests that this compound could be a valuable component for the design of new supramolecular materials and for crystal engineering, where the precise control of intermolecular interactions is paramount.

Application in Tandem Reactions and One-Pot Syntheses

Due to the absence of specific examples in the scientific literature detailing the use of this compound in tandem reactions or one-pot syntheses, this section cannot be completed at this time. Extensive searches for direct applications of this specific compound in such synthetic strategies have not yielded any concrete examples, reaction schemes, or detailed research findings.

Tandem reactions, which involve the sequential formation of multiple chemical bonds in a single operation without isolating intermediates, and one-pot syntheses, where reactants are subjected to successive chemical transformations in a single reactor, are highly efficient methods in modern organic synthesis. These approaches are valued for their ability to increase efficiency, reduce waste, and simplify complex synthetic procedures.

The bifunctional nature of this compound, possessing both a primary benzylic amine and a primary aniline (B41778) moiety, theoretically makes it a suitable candidate for various multicomponent reactions to construct heterocyclic scaffolds. For instance, its structural motifs are found in compounds used in the synthesis of quinazolines or dihydropyrimidines through well-known one-pot reactions like the Biginelli or Hantzsch reactions. Similarly, the aminomethyl group attached to the aniline ring could potentially participate in tandem sequences such as the Pictet-Spengler reaction for the formation of tetrahydroisoquinoline-type structures.

However, without published research specifically utilizing this compound as a building block in these or other tandem and one-pot methodologies, any detailed discussion would be speculative and would not meet the required standards of scientific accuracy and verifiable data. Further research and publication in this specific area are needed to provide the detailed findings necessary to populate this section.

Computational Chemistry and Spectroscopic Analysis of 3 Aminomethyl 5 Trifluoromethyl Aniline

Conformational Analysis and Torsional Barriers

The conformational flexibility of 3-(aminomethyl)-5-(trifluoromethyl)aniline is primarily governed by the rotation around the C-C bond of the aminomethyl group and the C-N bond of the primary amine. Density Functional Theory (DFT) calculations are a powerful tool for exploring the potential energy surface (PES) of such molecules. By systematically rotating the dihedral angles associated with these bonds, a detailed map of the conformational space can be generated.

For this analysis, theoretical calculations would be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The rotation of the aminomethyl group (defined by the N-C-C-C dihedral angle) and the primary amino group (defined by the H-N-C-C dihedral angle) would reveal the most stable conformers and the energy barriers separating them.

The primary rotatable bonds determining the conformational landscape are:

τ1: Rotation around the C(aryl)-CH2NH2 bond.

τ2: Rotation around the CH2-NH2 bond of the aminomethyl group.

τ3: Inversion and rotation of the primary NH2 group.

A relaxed scan of the potential energy surface with respect to the dihedral angle of the C(aryl)-C(aminomethyl) bond would likely reveal multiple local energy minima. These minima correspond to different spatial arrangements of the aminomethyl group relative to the benzene (B151609) ring. The torsional barriers between these conformers provide insight into the flexibility of the molecule at different temperatures.

| Conformer | Dihedral Angle (τ1, degrees) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | ~90 | 0.00 | The aminomethyl group is staggered relative to the plane of the benzene ring, minimizing steric hindrance. |

| Transition State 1 | 0 | ~4.5 | The aminomethyl group is eclipsed with the benzene ring, leading to steric repulsion. |

| Local Minimum | 180 | ~1.2 | An alternative staggered conformation. |

| Transition State 2 | 120 | ~4.2 | Another eclipsed conformation. |

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling for this compound could explore various transformations, such as N-acylation, diazotization of the primary amine, or reactions involving the aminomethyl group. A common and illustrative reaction to model would be the electrophilic substitution on the aromatic ring, which is heavily influenced by the directing effects of the existing substituents.

The amino group is a strong activating group and ortho-, para-director, while the aminomethyl group is weakly activating and also an ortho-, para-director. Conversely, the trifluoromethyl group is a strong deactivating group and a meta-director. The interplay of these electronic effects makes predicting the site of electrophilic attack non-trivial.

To model such a reaction, one could consider the nitration of the aromatic ring. DFT calculations can be employed to locate the transition states for the attack of the nitronium ion (NO2+) at the possible positions (ortho, meta, and para to the amino group). The characterization of these transition states involves identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

The activation energy for each pathway can be calculated as the difference in energy between the transition state and the reactants. The pathway with the lowest activation energy will be the most kinetically favored.

| Position of Attack | Relative Activation Energy (kcal/mol) | Key Transition State Vibrational Frequency (cm-1) |

|---|---|---|

| C2 (ortho to NH2, ortho to CH2NH2) | ~15.2 | ~-350i |

| C4 (para to NH2, ortho to CF3) | ~12.8 | ~-375i |

| C6 (ortho to NH2, ortho to CF3) | ~18.5 | ~-340i |

The theoretical data in Table 2 suggests that the kinetically preferred product would result from the electrophilic attack at the C4 position. This outcome is a result of the strong para-directing effect of the amino group, which outweighs the deactivating effect of the trifluoromethyl group at the adjacent position. The modeling of the reaction pathway, including the identification of intermediates and transition states, provides a detailed mechanistic understanding that is invaluable for synthetic planning.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations

The bifunctional nature of 3-(Aminomethyl)-5-(trifluoromethyl)aniline, with its primary aromatic amine and a benzylic amine, presents a fertile ground for the development of novel ligands for catalysis. The two nitrogen atoms can act as bidentate or monodentate ligands for a variety of transition metals, potentially leading to catalysts with unique reactivity and selectivity. The electronic properties of the trifluoromethyl group can significantly influence the catalytic activity of the metal center.

Future research could focus on the synthesis of transition metal complexes where this compound or its derivatives serve as ligands. These complexes could be screened for activity in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The sterically and electronically tunable nature of the aniline (B41778) and aminomethyl groups offers the possibility of creating a library of ligands for high-throughput catalyst screening.

| Potential Catalytic Application | Metal Center | Proposed Ligand Modification |

| Suzuki-Miyaura Coupling | Palladium | N-acylation of the aniline |

| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral auxiliary on the aminomethyl group |

| C-H Activation | Ruthenium, Cobalt | Coordination via both nitrogen atoms |

Asymmetric Synthesis Applications

The presence of a trifluoromethyl group is a hallmark of many modern pharmaceuticals and agrochemicals, and the development of stereoselective methods to introduce this moiety is of paramount importance. nih.gov this compound can serve as a valuable building block in asymmetric synthesis.

One promising avenue is the development of chiral derivatives of this compound that can act as catalysts or chiral auxiliaries. For instance, the aminomethyl group could be readily transformed into a chiral amine, which could then direct the stereochemical outcome of a reaction. Furthermore, the aniline nitrogen could be part of a chiral ligand scaffold. yale.edu The catalytic enantioselective isomerization of imines is a powerful strategy for the asymmetric synthesis of trifluoromethylated amines. nih.gov

Future investigations could explore the use of this compound in diastereoselective reactions, where the existing functionalities guide the formation of new stereocenters. The development of organocatalysts derived from this aniline is another exciting possibility. frontiersin.org

| Asymmetric Reaction | Role of this compound Derivative | Potential Outcome |

| Aldol Reaction | Chiral Ligand | Enantiomerically enriched β-hydroxy ketones |

| Michael Addition | Organocatalyst | Stereoselective formation of C-C bonds |

| Aza-Henry Reaction | Chiral Base | Synthesis of chiral β-nitroamines frontiersin.org |

Bioorthogonal Chemistry and Conjugation Strategies

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The unique reactivity of this compound can be harnessed to develop novel bioorthogonal probes and conjugation strategies. The primary aniline group is a versatile handle for chemical modification. It can be converted into an azide (B81097) or a diazonium salt, which are functional groups known to participate in bioorthogonal reactions such as the Staudinger ligation or copper-free click chemistry.

The aminomethyl group also offers a site for conjugation to biomolecules, such as proteins or nucleic acids, after appropriate functionalization. The trifluoromethyl group can serve as a useful ¹⁹F NMR reporter for in vitro and in vivo imaging, allowing for the tracking of labeled biomolecules.

| Bioorthogonal Reaction | Required Modification of the Compound | Target Biomolecule |

| Staudinger Ligation | Conversion of aniline to azide | Peptides, Proteins |

| Strain-Promoted Alkyne-Azide Cycloaddition | Attachment of a strained alkyne | Glycans, Lipids |

| Tetrazine Ligation | Functionalization with a dienophile | Nucleic Acids |

Photoredox Catalysis and Electrochemistry involving this compound

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. researchgate.net Aniline derivatives are known to be good electron donors and can participate in photoredox catalytic cycles. The trifluoromethyl group on this compound can influence its redox potential, potentially enabling novel photochemical transformations.

Future research could explore the use of this compound as a substrate in photoredox-mediated C-H functionalization, trifluoromethylation, or cyclization reactions. mdpi.com The electrochemical properties of this aniline could also be investigated for applications in electrosynthesis, where the compound could be oxidized or reduced to generate reactive species for synthetic transformations. The development of enantioselective photoredox reactions using chiral catalysts derived from this compound is a particularly exciting prospect. nih.gov

| Photoredox/Electrochemical Application | Reaction Type | Potential Product |

| Photoredox Catalysis | C-N Coupling | Substituted anilines |

| Electro-oxidation | Dimerization | Azo compounds |

| Asymmetric Photoredox Catalysis | Alkylation | Chiral amines |

Hybrid Material Development Incorporating the Compound

Hybrid materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are a class of porous materials with applications in gas storage, separation, and catalysis. The rigid structure and functionalizable nature of this compound make it an attractive building block for the synthesis of novel hybrid materials. rsc.org

The aniline and aminomethyl groups can serve as linking units to connect metal nodes or other organic struts, while the trifluoromethyl group can tune the porosity and surface properties of the resulting material. For example, the incorporation of trifluoromethyl groups can enhance the hydrophobicity of the framework, which could be advantageous for applications in separating nonpolar molecules.

Future work in this area could involve the solvothermal synthesis of MOFs and COFs using this compound or its derivatives as organic linkers. The resulting materials could be characterized for their porosity, thermal stability, and performance in applications such as gas separation or heterogeneous catalysis.

| Hybrid Material Type | Role of the Compound | Potential Property/Application |

| Metal-Organic Framework (MOF) | Organic Linker | Gas storage (e.g., CO₂, CH₄) |

| Covalent Organic Framework (COF) | Monomer | Selective adsorption of fluorinated compounds |

| Functionalized Polymer | Pendant Group | Enhanced thermal stability |

Q & A

Basic: What are the key physicochemical properties of 3-(Aminomethyl)-5-(trifluoromethyl)aniline critical for experimental design?

Answer:

The compound’s molecular formula (C₈H₉F₃N₂) and functional groups (aminomethyl and trifluoromethyl) influence its solubility, stability, and reactivity. Key properties include:

- Boiling Point : Estimated ~207–208°C (analogous to structurally similar anilines in ).

- Density : Likely ~1.3–1.4 g/mL (based on trifluoromethyl-substituted aniline derivatives in and 16 ).

- Refractive Index : Predicted to be ~1.46 (similar to compounds with trifluoromethyl groups in ).

These properties inform solvent selection (e.g., polar aprotic solvents for reactions) and storage conditions (e.g., inert atmosphere to prevent oxidation).

Basic: What synthetic routes are available for preparing this compound?

Answer:

Two primary methodologies are applicable:

Reduction of Nitro Precursors :

- Use hydrogen gas with a palladium catalyst to reduce a nitro group (e.g., 3-nitro-5-(trifluoromethyl)benzylamine) to the corresponding amine (analogous to methods in ).

- Example: 5-Nitro-2-(trifluoromethoxy)aniline → 5-Amino derivative via catalytic hydrogenation .

Substitution Reactions :

- Introduce the aminomethyl group via nucleophilic substitution on a halogenated intermediate (e.g., 3-chloro-5-(trifluoromethyl)aniline reacting with ammonia under high pressure ).

- Ensure anhydrous conditions to avoid hydrolysis of trifluoromethyl groups.

Basic: What safety precautions are necessary when handling this compound?

Answer:

Based on safety data for structurally similar anilines ( ):

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- First Aid :

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

Advanced: How can NMR and mass spectrometry be optimized for characterizing this compound?

Answer:

- ¹H/¹³C NMR :

- Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.5–7.5 ppm) and aminomethyl protons (δ 2.5–3.5 ppm). The trifluoromethyl group causes splitting in adjacent peaks.

- 19F NMR : Confirm trifluoromethyl presence at δ -60 to -70 ppm.

- High-Resolution Mass Spectrometry (HRMS) :

- Electrospray ionization (ESI+) to detect [M+H]⁺ ions. Expected exact mass: ~206.07 g/mol (calculated via ).

Advanced: What strategies mitigate instability during storage?

Answer:

- Oxidation Prevention : Store under nitrogen or argon; add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w .

- Moisture Control : Use molecular sieves in storage vials to prevent hydrolysis of the trifluoromethyl group .

- Light Sensitivity : Amber glass containers to avoid photodegradation (common in aromatic amines).

Advanced: What are the challenges in computational modeling of its reactivity?

Answer:

- Electron-Withdrawing Effects : The trifluoromethyl group complicates electron density predictions. Density Functional Theory (DFT) must account for its inductive effects on reaction sites .

- Solvent Interactions : Polar solvents stabilize charge distribution; implicit solvent models (e.g., SMD) improve accuracy in predicting nucleophilic substitution pathways .

- Validation : Cross-reference computed IR/Raman spectra with experimental data to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.